molecular formula C15H15N7O5 B14139855 7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione

7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14139855
M. Wt: 373.32 g/mol
InChI Key: MGHGPLHKYMSLMO-LZYBPNLTSA-N
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Description

7-(2-hydroxyethyl)-3-methyl-8-[2-[(3-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione is a complex organic compound with the molecular formula C16H18N6O4. This compound is part of the purine family, which is known for its significant role in biochemistry, particularly in the structure of nucleotides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-hydroxyethyl)-3-methyl-8-[2-[(3-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione typically involves multi-step organic reactionsThe final step involves the condensation of the hydrazinyl group with 3-nitrobenzaldehyde under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general approach would involve optimizing the laboratory synthesis for scale-up, ensuring purity and yield are maintained.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydrazinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-(2-hydroxyethyl)-3-methyl-8-[2-[(3-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(2-hydroxyethyl)-3-methyl-8-[2-[(3-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The nitrophenyl group may play a role in electron transfer processes, while the purine core can interact with nucleotide-binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(2-hydroxyethyl)-3-methyl-8-[2-[(3-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrophenyl group, in particular, differentiates it from other similar compounds, potentially offering unique interactions and applications.

Properties

Molecular Formula

C15H15N7O5

Molecular Weight

373.32 g/mol

IUPAC Name

7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione

InChI

InChI=1S/C15H15N7O5/c1-20-12-11(13(24)18-15(20)25)21(5-6-23)14(17-12)19-16-8-9-3-2-4-10(7-9)22(26)27/h2-4,7-8,23H,5-6H2,1H3,(H,17,19)(H,18,24,25)/b16-8+

InChI Key

MGHGPLHKYMSLMO-LZYBPNLTSA-N

Isomeric SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])CCO

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC(=CC=C3)[N+](=O)[O-])CCO

Origin of Product

United States

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